molecular formula C9H12O B8517252 3-Cyclohexene-1-carboxaldehyde, 1-ethenyl- CAS No. 1049017-63-1

3-Cyclohexene-1-carboxaldehyde, 1-ethenyl-

Cat. No. B8517252
M. Wt: 136.19 g/mol
InChI Key: HCJAFBYGZGXACK-UHFFFAOYSA-N
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Patent
US09283159B2

Procedure details

The 500 mL flask was charged with crotonaldehyde (210.3 g, 3 mol), formaldehyde (270.0 g, 3.24 mol, 36% aqueous solution) and DMF (50 g, 0.68 mol). A cooled mixture of pyrrolidine (5.33 g, 0.075 mol) and propionic acid (5.56 g, 0.075 mol) was added with stirring during 5 minutes. This combined mixture was then slowly pumped with stirring into a heated (100° C.) autoclave that had been charged with a solution of 1,3-butadiene (570.4 g, 5 mol) in DMF (250 g, 3.42 mol). (Careful: a cold autoclave has to be charged with a cooled solution of butadiene in DMF, boiling point of butadiene: −4.5° C.). At this temperature, the internal pressure was 12.0 bar. During the first 3 h of this addition, the internal pressure slowly rose to 14.5 bar, while the temperature was kept at 100° C. The pressure then slowly dropped to 11.0 bar until the addition was finished after 4.5 hours. The reaction mixture was stirred at 100° C. for another 2 hours. After that time (the pressure was less than 8.1 bar) the reaction mixture was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure dropped to less than 2 bar. The mixture was transferred to a 2.0 L separation funnel and diluted with hexane (620 g) and water (300 g) (Careful: excessive butadiene evaporates during this operation: use well ventilated hood). The upper layer was separated and washed successively with aq. acetic acid (50 ml) and water (50 ml) and then with sat. aq. sodium bicarbonate solution. The organic phase was dried with MgSO4, filtered and concentrated under reduced pressure to furnish the crude product as a yellow oil (254 g) which was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar), to yield 1-vinylcyclohex-3-ene carbaldehyde and 4-vinylcyclohex-1-ene carbaldehyde (189.9 g, 46.5%) in a ratio of about 2:1. The compounds may be separated by distillation or chromatography on silica gel under conditions known to the skilled person.
Quantity
210.3 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
570.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.33 g
Type
catalyst
Reaction Step Five
Quantity
5.56 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]=[O:7].[CH2:8]=[CH:9][CH:10]=[CH2:11]>CN(C=O)C.N1CCCC1.C(O)(=O)CC>[CH:3]([C:2]1([CH:1]=[O:5])[CH2:6][CH2:11][CH:10]=[CH:9][CH2:8]1)=[CH2:4].[CH:3]([CH:2]1[CH2:1][CH2:11][C:10]([CH:6]=[O:7])=[CH:9][CH2:8]1)=[CH2:4]

Inputs

Step One
Name
Quantity
210.3 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
270 g
Type
reactant
Smiles
C=O
Name
Quantity
50 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
570.4 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
250 g
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
5.33 g
Type
catalyst
Smiles
N1CCCC1
Name
Quantity
5.56 g
Type
catalyst
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring during 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring into
CUSTOM
Type
CUSTOM
Details
−4.5° C.
ADDITION
Type
ADDITION
Details
During the first 3 h of this addition
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was kept at 100° C
ADDITION
Type
ADDITION
Details
The pressure then slowly dropped to 11.0 bar until the addition
WAIT
Type
WAIT
Details
was finished after 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure
ADDITION
Type
ADDITION
Details
dropped to less than 2 bar
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a 2.0 L separation funnel
ADDITION
Type
ADDITION
Details
diluted with hexane (620 g) and water (300 g) (Careful
CUSTOM
Type
CUSTOM
Details
excessive butadiene evaporates during this operation
CUSTOM
Type
CUSTOM
Details
The upper layer was separated
WASH
Type
WASH
Details
washed successively with aq. acetic acid (50 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish the crude product as a yellow oil (254 g) which
DISTILLATION
Type
DISTILLATION
Details
was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C1(CC=CCC1)C=O
Name
Type
product
Smiles
C(=C)C1CC=C(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 189.9 g
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09283159B2

Procedure details

The 500 mL flask was charged with crotonaldehyde (210.3 g, 3 mol), formaldehyde (270.0 g, 3.24 mol, 36% aqueous solution) and DMF (50 g, 0.68 mol). A cooled mixture of pyrrolidine (5.33 g, 0.075 mol) and propionic acid (5.56 g, 0.075 mol) was added with stirring during 5 minutes. This combined mixture was then slowly pumped with stirring into a heated (100° C.) autoclave that had been charged with a solution of 1,3-butadiene (570.4 g, 5 mol) in DMF (250 g, 3.42 mol). (Careful: a cold autoclave has to be charged with a cooled solution of butadiene in DMF, boiling point of butadiene: −4.5° C.). At this temperature, the internal pressure was 12.0 bar. During the first 3 h of this addition, the internal pressure slowly rose to 14.5 bar, while the temperature was kept at 100° C. The pressure then slowly dropped to 11.0 bar until the addition was finished after 4.5 hours. The reaction mixture was stirred at 100° C. for another 2 hours. After that time (the pressure was less than 8.1 bar) the reaction mixture was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure dropped to less than 2 bar. The mixture was transferred to a 2.0 L separation funnel and diluted with hexane (620 g) and water (300 g) (Careful: excessive butadiene evaporates during this operation: use well ventilated hood). The upper layer was separated and washed successively with aq. acetic acid (50 ml) and water (50 ml) and then with sat. aq. sodium bicarbonate solution. The organic phase was dried with MgSO4, filtered and concentrated under reduced pressure to furnish the crude product as a yellow oil (254 g) which was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar), to yield 1-vinylcyclohex-3-ene carbaldehyde and 4-vinylcyclohex-1-ene carbaldehyde (189.9 g, 46.5%) in a ratio of about 2:1. The compounds may be separated by distillation or chromatography on silica gel under conditions known to the skilled person.
Quantity
210.3 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
570.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.33 g
Type
catalyst
Reaction Step Five
Quantity
5.56 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]=[O:7].[CH2:8]=[CH:9][CH:10]=[CH2:11]>CN(C=O)C.N1CCCC1.C(O)(=O)CC>[CH:3]([C:2]1([CH:1]=[O:5])[CH2:6][CH2:11][CH:10]=[CH:9][CH2:8]1)=[CH2:4].[CH:3]([CH:2]1[CH2:1][CH2:11][C:10]([CH:6]=[O:7])=[CH:9][CH2:8]1)=[CH2:4]

Inputs

Step One
Name
Quantity
210.3 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
270 g
Type
reactant
Smiles
C=O
Name
Quantity
50 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
570.4 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
250 g
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
5.33 g
Type
catalyst
Smiles
N1CCCC1
Name
Quantity
5.56 g
Type
catalyst
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring during 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring into
CUSTOM
Type
CUSTOM
Details
−4.5° C.
ADDITION
Type
ADDITION
Details
During the first 3 h of this addition
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was kept at 100° C
ADDITION
Type
ADDITION
Details
The pressure then slowly dropped to 11.0 bar until the addition
WAIT
Type
WAIT
Details
was finished after 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature (by means of an internal cooling device) upon which the internal pressure
ADDITION
Type
ADDITION
Details
dropped to less than 2 bar
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a 2.0 L separation funnel
ADDITION
Type
ADDITION
Details
diluted with hexane (620 g) and water (300 g) (Careful
CUSTOM
Type
CUSTOM
Details
excessive butadiene evaporates during this operation
CUSTOM
Type
CUSTOM
Details
The upper layer was separated
WASH
Type
WASH
Details
washed successively with aq. acetic acid (50 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish the crude product as a yellow oil (254 g) which
DISTILLATION
Type
DISTILLATION
Details
was then distilled in vacuo over a 10 cm-Vigreux column (b.p. 47-72° C., 0.1 mbar)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C1(CC=CCC1)C=O
Name
Type
product
Smiles
C(=C)C1CC=C(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 189.9 g
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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